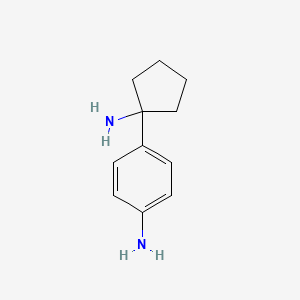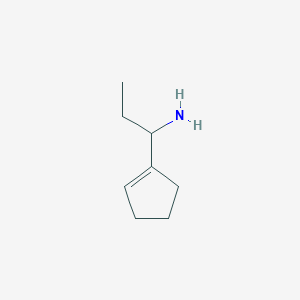![molecular formula C11H17N5 B11735095 [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735095.png)
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1-éthyl-1H-pyrazol-3-yl)méthyl][(1-méthyl-1H-pyrazol-3-yl)méthyl]amine est un composé qui appartient à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé spécifique présente deux cycles pyrazole, chacun substitué par différents groupes alkyles, ce qui en fait une structure unique au sein des dérivés pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(1-éthyl-1H-pyrazol-3-yl)méthyl][(1-méthyl-1H-pyrazol-3-yl)méthyl]amine implique généralement la réaction du 1-éthyl-1H-pyrazole-3-carbaldéhyde avec le 1-méthyl-1H-pyrazole-3-carbaldéhyde en présence d'une source d'amine appropriée. La réaction est généralement effectuée sous reflux avec un solvant tel que l'éthanol ou le méthanol. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard comme la chromatographie sur colonne pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer encore la possibilité de mise à l'échelle de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
[(1-éthyl-1H-pyrazol-3-yl)méthyl][(1-méthyl-1H-pyrazol-3-yl)méthyl]amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides pyrazole carboxyliques.
Réduction : Formation d'alcools pyrazole.
Substitution : Formation de divers dérivés pyrazole substitués.
Applications De Recherche Scientifique
[(1-éthyl-1H-pyrazol-3-yl)méthyl][(1-méthyl-1H-pyrazol-3-yl)méthyl]amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de [(1-éthyl-1H-pyrazol-3-yl)méthyl][(1-méthyl-1H-pyrazol-3-yl)méthyl]amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Mécanisme D'action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
[(1-éthyl-1H-pyrazol-3-yl)méthyl][(1-méthyl-1H-pyrazol-3-yl)méthyl]amine peut être comparé à d'autres dérivés pyrazole :
1-phényl-3-méthyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one : Connu pour ses propriétés tautomères et sa réactivité différente.
1-(1H-Indazol-4-yl)-3-((1-Phényl-1H-Pyrazol-5-yl)méthyl)urée : Utilisé comme antagoniste du TRPV1 avec des activités biologiques distinctes.
La singularité de [(1-éthyl-1H-pyrazol-3-yl)méthyl][(1-méthyl-1H-pyrazol-3-yl)méthyl]amine réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques uniques.
Propriétés
Formule moléculaire |
C11H17N5 |
|---|---|
Poids moléculaire |
219.29 g/mol |
Nom IUPAC |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-7-5-11(14-16)9-12-8-10-4-6-15(2)13-10/h4-7,12H,3,8-9H2,1-2H3 |
Clé InChI |
BGUMXQBDHLNXTO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CNCC2=NN(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735016.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735018.png)
![1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11735021.png)
amine](/img/structure/B11735027.png)
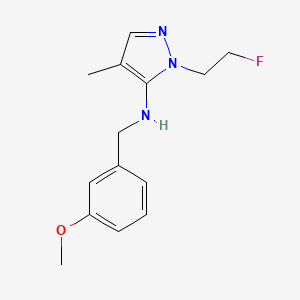
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735030.png)
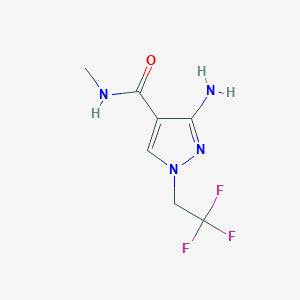
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735040.png)
![butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735041.png)
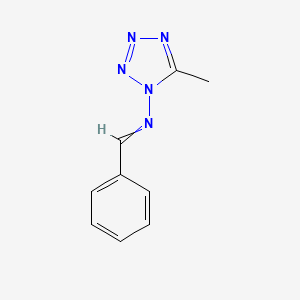
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11735064.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11735065.png)
